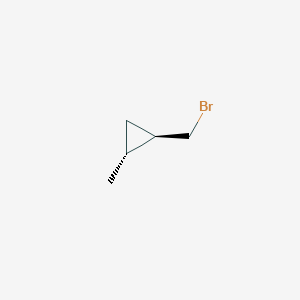
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane typically involves the bromination of (1R,2R)-2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylcyclopropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote elimination.
Major Products:
Substitution Products: Depending on the nucleophile, products such as (1R,2R)-1-(hydroxymethyl)-2-methylcyclopropane or (1R,2R)-1-(cyanomethyl)-2-methylcyclopropane can be formed.
Elimination Products: The major product of elimination is 2-methylcyclopropene.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane: A diastereomer with different stereochemistry.
(1R,2R)-1-(chloromethyl)-2-methylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropane ring and the bromomethyl substituent makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1644345-87-8 |
|---|---|
Molekularformel |
C5H9Br |
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
XOXUXLDFDIJSPF-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1CBr |
Kanonische SMILES |
CC1CC1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



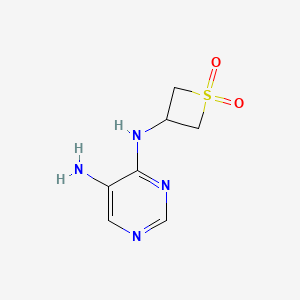
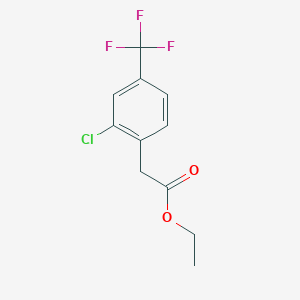
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
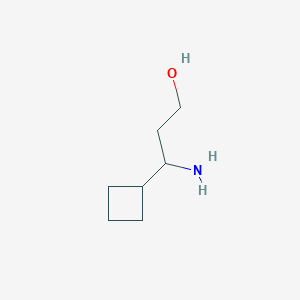

![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)


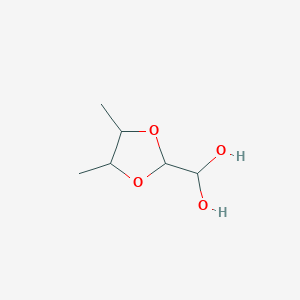


![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)
